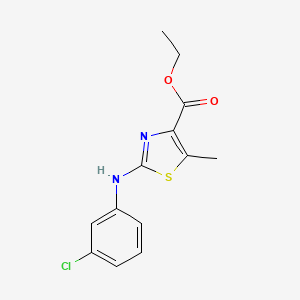

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(3-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGZBYKPDWKPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The patent WO2012032528A2 describes an improved process for synthesizing ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a precursor to the target compound. The process emphasizes avoiding toxic reagents like potassium cyanide, reducing steps, and improving purity.

Key Steps

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Formation of 3-bromo-4-hydroxy-benzaldehyde | 3-bromo-4-hydroxy benzaldehyde + refluxing formic acid | Initial aldehyde synthesis |

| 2 | Conversion to 3-bromo-4-hydroxy-benzonitrile | Hydroxylamine hydrochloride + sodium formate in refluxing formic acid | Nitrile formation |

| 3 | Synthesis of thiobenzamide | Treatment with thioacetamide | Thiazole ring precursor |

| 4 | Cyclization to thiazole ester | Reaction with 2-chloroacetoacetic acid ethyl ester | Formation of thiazole ring |

| 5 | Alkylation with isobutyl bromide | Alkylation step in DMF with potassium carbonate | Introduction of isobutoxy group |

| 6 | Cyanation | Reaction with cuprous cyanide | Introduction of nitrile group |

| 7 | Purification | Hydrochloride salt formation in acetone | Final purified compound |

Notable Features

- Avoids potassium cyanide by using cuprous cyanide for cyanation.

- Uses hydrochloride salt formation for purification.

- Yields approximately 90% with purity >99%.

Data Summary

| Parameter | Value |

|---|---|

| Yield | 90% |

| Purity (HPLC) | >99% |

| Melting Range | 204–210°C |

Alternative Synthetic Strategy via Multi-Component Reactions

Literature Insights

Research articles, such as those from PLoS One, describe multi-component reactions (MCRs) for thiazole derivatives, emphasizing one-pot syntheses under mild conditions.

General MCR Approach

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of aromatic aldehyde with methyl dichloroacetate | NaOMe in ether at 0°C | Intermediate formation |

| 2 | Cyclization with mercaptoacetic acid | Catalyst (e.g., Bi(SCH2COOH)3) | Thiazolidinone formation |

| 3 | Aromatic amine addition | Aromatic amines, reflux | Final thiazole derivative |

Key Features

- Solvent-free or minimal solvent conditions.

- Catalysts like bismuth compounds improve environmental safety.

- Yields vary but can reach up to 85%.

Cyanation and Final Derivatization

Cyanation Techniques

- Copper(I) cyanide is preferred over potassium cyanide for safety.

- Reaction typically performed at 130–135°C for 16 hours.

- Post-reaction, hydrolysis yields the free acid.

Final Salt Formation

- The hydrochloride salt is prepared by dissolving the free base in acetone, followed by controlled addition of concentrated hydrochloric acid at low temperature (0–5°C).

- This step enhances compound stability and purity.

Data Table: Cyanation Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 130–135°C | |

| Duration | 16 hours | |

| Cyanating agent | Cuprous cyanide |

Summary of Research Findings and Data

Notes on Process Optimization and Environmental Impact

- The use of cuprous cyanide instead of potassium cyanide significantly reduces toxicity.

- Salt formation (hydrochloride) simplifies purification and enhances stability.

- Multi-step reactions are optimized to minimize waste and reaction time.

- Avoidance of chromatography and toxic reagents aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the ester or amine groups.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has been studied for its efficacy against various bacterial strains, potentially offering a new avenue for antibiotic development.

Anticancer Properties

Recent studies suggest that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds similar to 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester have shown promise in targeting specific cancer pathways, making them candidates for further investigation in oncology.

Agrochemicals

Pesticidal Applications

Thiazole derivatives are known for their use in agricultural chemicals. The compound has been evaluated for its potential as a pesticide, particularly against fungal pathogens that affect crops. Its structural characteristics may enhance its effectiveness as a fungicide.

Material Science

Polymer Additives

The unique properties of thiazole compounds allow them to be used as additives in polymer formulations. They can improve thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial activity of thiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In a study focused on cancer treatment, researchers tested several thiazole compounds for their ability to induce apoptosis in breast cancer cells. The results indicated that the compound effectively inhibited cell proliferation and promoted programmed cell death, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Structural-Activity Relationships (SAR)

- Chlorine Position: The 3-chloro substituent in the target compound optimizes steric and electronic effects for kinase inhibition, as seen in CX-4945, a related benzo[c][2,6]naphthyridine derivative with a 3-chlorophenylamino group .

- Ester vs. Carboxylic Acid : Ethyl esters generally show better cell permeability than free acids, as demonstrated in the conversion of ethyl ester precursors to active acids in thiazole-containing oligopeptides .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

*Calculated using ChemAxon software.

Biological Activity

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (CAS No. 1771970-51-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure suggests it may exhibit significant pharmacological properties, including anticancer and enzyme inhibitory activities.

- Molecular Formula : C13H13ClN2O2S

- Molecular Weight : 296.77 g/mol

- CAS Number : 1771970-51-4

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, may possess notable antitumor properties. In a study focusing on thiazole compounds, it was noted that structural modifications can significantly influence cytotoxic activity against various cancer cell lines. The presence of specific substituents, such as a methyl group on the phenyl ring, enhances the compound's efficacy against tumor cells, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 | < 1.98 |

| Other Thiazoles | U251 (Glioblastoma) | < 1.61 |

Xanthine Oxidase Inhibition

Another area of interest is the compound's potential as a xanthine oxidase inhibitor, which is relevant for conditions like gout and hyperuricemia. In related studies, thiazole derivatives displayed varying degrees of xanthine oxidase inhibitory activity. For instance, certain derivatives showed IC50 values ranging from 3.6 µM to 9.9 µM, indicating moderate inhibition compared to standard inhibitors like febuxostat .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole compounds suggests that:

- Electron-donating groups on the phenyl ring enhance biological activity.

- The thiazole ring is crucial for maintaining the desired pharmacological effects.

- Substituents at specific positions can significantly alter potency and selectivity against target enzymes or cancer cell lines .

Case Studies

- Anticancer Activity : A study assessed the anticancer effects of various thiazole derivatives, including our compound of interest. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against multiple cancer cell lines, highlighting the importance of the thiazole moiety in drug design .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory properties of thiazoles, revealing that modifications to the thiazole scaffold can lead to enhanced xanthine oxidase inhibition and antioxidant activities. The findings underscore the potential therapeutic applications of these compounds in managing oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, and how are intermediates characterized?

A common synthetic approach involves reacting 5-amino-3-methylthiazole-4-carboxylic acid ethyl ester with 3-chlorophenyl isocyanate or acid chlorides. Key intermediates are characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the ester group), ¹H-NMR (e.g., triplet for ethyl ester protons at δ 1.2–1.4 ppm), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) . Purity is confirmed via HPLC (>95% by area normalization).

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

- ¹H-NMR : Verify ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm, multiplet) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 325.1 (calculated for C₁₃H₁₄ClN₃O₂S).

- Elemental analysis : Expected C (48.2%), H (4.3%), N (12.9%), S (9.8%); deviations >0.5% indicate impurities .

Q. How is the compound screened for preliminary pharmacological activity?

Standard protocols include:

- In vitro anti-inflammatory assays : Inhibition of cyclooxygenase-2 (COX-2) at 10–100 µM concentrations.

- Analgesic testing : Tail-flick or hot-plate models in rodents (dose range: 25–100 mg/kg body weight) .

- Ulcerogenicity assessment : Gastric lesion scoring after 7-day oral administration in rats .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity?

Comparative studies with analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) reveal:

- 3-Chlorophenyl substitution : Enhances COX-2 selectivity (IC₅₀ = 12 µM) compared to 4-chloro analogs (IC₅₀ = 28 µM) due to steric effects in the enzyme active site.

- Methyl group at thiazole-C5 : Improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) by reducing oxidative degradation .

Table 1 : Structure-Activity Relationship (SAR) of Selected Analogs

| Substituent Position | COX-2 IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| 3-Chlorophenyl | 12 | 6.2 |

| 4-Chlorophenyl | 28 | 3.8 |

| 3,5-Dichlorophenyl | 9 | 4.5 |

Q. How can discrepancies in purity data between elemental analysis and HPLC be resolved?

Contradictions may arise from:

Q. What strategies optimize the compound’s stability under physiological conditions?

Q. What mechanistic insights exist for its anti-inflammatory activity?

Molecular docking studies suggest:

Q. How can reaction yields be improved during scale-up synthesis?

- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 85%) .

- Solvent selection : Replace THF with DMF to enhance solubility of the 3-chlorophenylamine intermediate .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions to prevent ester hydrolysis.

- Biological assays : Include positive controls (e.g., indomethacin for COX-2 inhibition) and validate results across ≥3 independent experiments.

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.